molecular formula C23H23FN2O3S B6580890 6-fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline CAS No. 1111051-24-1

6-fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline

Cat. No.: B6580890
CAS No.: 1111051-24-1
M. Wt: 426.5 g/mol
InChI Key: BHDJAUFWEJOAFI-UHFFFAOYSA-N
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Description

This quinoline derivative features a fluorinated core (6-fluoro substitution) coupled with a 4-methylbenzenesulfonyl group at position 4 and a 4-methylpiperidine-1-carbonyl moiety at position 2. Such structural attributes are common in pharmacologically active quinolines, which often target enzymes or receptors in therapeutic applications.

Properties

IUPAC Name

[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3S/c1-15-3-6-18(7-4-15)30(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-11-9-16(2)10-12-26/h3-8,13-14,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDJAUFWEJOAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a quinoline core, a fluorinated aromatic sulfonyl group, and a carbonyl functional group linked to a piperidine moiety. The combination of these elements may confer significant pharmacological properties, particularly in cancer therapy, neuroprotection, and antimicrobial activity.

Structural Characteristics

The molecular formula of this compound is C26H31FN4O3S. Its structural features can be summarized as follows:

FeatureDescription
Core Structure Quinoline ring with additional functional groups
Fluorine Atom Enhances lipophilicity and potential bioactivity
Sulfonyl Group Contributes to the compound's reactivity and interaction with biological targets
Piperidine Moiety Potential for interaction with neurotransmitter systems

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of quinoline have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound could potentially inhibit tumor growth by modulating key signaling pathways involved in cancer progression.

Case Study:
A study involving a related piperidine derivative showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin. This suggests that the incorporation of the piperidine ring enhances the biological activity of quinoline-based compounds .

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's. By preventing the breakdown of acetylcholine, it may improve cognitive function and memory retention.

Research Findings:
In experiments, compounds similar to this compound demonstrated dual inhibition of AChE and BuChE, leading to enhanced cholinergic activity in animal models .

Antimicrobial Activity

The structural components of this compound may also contribute to its antimicrobial properties. Compounds with similar quinoline structures have been reported to exhibit antibacterial effects against gram-positive bacteria.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methodologies, including:

  • Condensation Reactions: Combining piperidine derivatives with quinoline precursors.
  • Sulfonation Reactions: Introducing the sulfonyl group onto the aromatic ring.

These synthetic pathways are advantageous for their efficiency and ability to incorporate multiple functional groups in fewer steps.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Notable Properties References
6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline 6-F, 4-(tosyl), 3-(piperidine carbonyl) Sulfonyl, Piperidine, Fluorine ~467.5 (calc.) High rigidity, moderate solubility
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-NH2, 2-ClPh, 3-MeOPh Amino, Chlorophenyl, Methoxyphenyl ~390.9 (calc.) MP: 223–225°C, Pd-catalyzed synthesis
1'-Acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (3a-l) Spiro-piperidine, acyl groups Acyl, Benzyl, Dihydroquinoline Variable High yields (>90%), low MS intensity
N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl)-6-fluoroquinoline-4-carboxamide (35) 6-F, 4-carboxamide, difluoropyrrolidine Carboxamide, Fluoropyrrolidine ~434.4 (calc.) Antimicrobial activity
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6-Cl, 4-piperidine, 2-pyrrolidine Chlorine, Piperidine, Pyrrolidine ~331.8 (calc.) Research applications (e.g., kinase inhibition)
Key Observations:
  • Sulfonyl vs. Carboxamide Groups : The target compound’s 4-methylbenzenesulfonyl group (electron-withdrawing) contrasts with carboxamide derivatives (e.g., compound 35), which may improve membrane permeability due to hydrogen-bonding capacity .
  • Piperidine vs.
  • Fluorine Substitution: The 6-fluoro substituent in the target compound and compound 35 enhances metabolic stability compared to non-fluorinated analogs (e.g., 4k) .

Pharmacological and Physicochemical Properties

Metabolic Stability: The benzimidazole-quinoline hybrid in exhibits low metabolic stability despite high cellular activity (HeLa/M109 IC50 = 0.003–0.022 µM). In contrast, the target compound’s sulfonyl and fluorinated groups may mitigate rapid hepatic clearance, as fluorine often reduces cytochrome P450-mediated oxidation .

Binding Affinity: Dopamine D3 receptor antagonists () highlight the importance of nitrogen positioning in quinolines.

Synthetic Accessibility: Spiro-piperidine quinolines (3a-l) are synthesized in >90% yields via acylation, whereas the target compound likely requires multi-step Pd-catalyzed cross-coupling (similar to 4k in ), which may limit scalability .

Spectral and Analytical Data

  • Mass Spectrometry : Compounds with spiro-piperidine systems (3a-l) show low molecular ion intensity (0.5–8.0%), whereas the target compound’s sulfonyl group may improve ionization efficiency in MS analysis .
  • Melting Points : The target compound’s melting point is unreported, but analogs like 4k exhibit MPs >200°C, suggesting crystalline stability .

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